1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea
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Overview
Description
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea is an organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group and a nonoxypropyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate the reaction.
Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity hydrazine derivatives and isocyanates.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: May involve inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-methoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-ethoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-butoxypropyl)urea
Comparison:
- Structural Differences: Variations in the alkoxy group attached to the propyl chain.
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Variations in enzyme inhibition or receptor binding affinity, leading to different biological effects.
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea stands out due to its unique combination of hydrazinylidenemethyl and nonoxypropyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C14H30N4O2 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea |
InChI |
InChI=1S/C14H30N4O2/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChI Key |
ZLLSJVFYKLBZJL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCOCCCNC(=O)N/C=N/N |
Canonical SMILES |
CCCCCCCCCOCCCNC(=O)NC=NN |
Origin of Product |
United States |
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